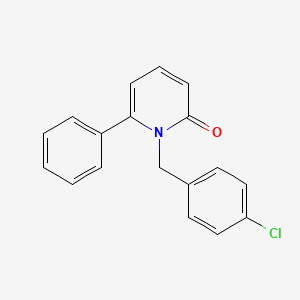
1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C18H14ClNO and its molecular weight is 295.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
A similar compound, 1,3,4-oxadiazoles derivatives, has been shown to bind to the5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various neuropsychiatric disorders.
Mode of Action
Benzylic compounds typically react viaSN1 or SN2 pathways , depending on the degree of substitution . In these reactions, the benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Biochemical Pathways
The interaction with the 5-ht1a receptor suggests that it may influenceserotonergic signaling pathways . Serotonin is a key neurotransmitter involved in mood regulation, and alterations in serotonergic signaling are associated with various psychiatric conditions.
Pharmacokinetics
The physicochemical and pharmacokinetic properties of similar compounds have been predicted using software like discovery studio .
Result of Action
Compounds that interact with the 5-ht1a receptor, like the similar compound mentioned earlier, can influenceneuronal activity and potentially have antidepressant effects .
Activité Biologique
Introduction
1-(4-Chlorobenzyl)-6-phenyl-2(1H)-pyridinone is a compound within the pyridinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antitumor Activity
Recent studies indicate that pyridinone derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.06 μM against gastric carcinoma cell lines, showcasing potent antiproliferative effects . The mechanism involves the inhibition of key kinases such as Met kinase, which plays a role in tumor growth and metastasis.
Antimicrobial Properties
Pyridinones, including this compound, have been evaluated for their antimicrobial efficacy. A study highlighted that derivatives in this class possess activity against a range of pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains . The structural features that enhance this activity include the ability to form hydrogen bonds and hydrophobic interactions with bacterial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of pyridinones is another area of interest. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases . The specific mechanisms often involve modulation of signaling pathways associated with inflammation.
Other Biological Activities
Pyridinones also display a variety of other biological activities, including:
- Antimalarial : Some derivatives have shown promise in inhibiting Plasmodium species.
- Antioxidant : They can scavenge free radicals, contributing to their protective effects against oxidative stress .
- Cytotoxicity : Certain studies have reported cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents .
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antiproliferative effects of various pyridinone derivatives, one compound demonstrated significant activity against multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to assess efficacy. Results indicated that modifications to the pyridinone scaffold could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy Assessment
A series of pyridinone derivatives were synthesized and tested against common bacterial pathogens. The results showed that certain compounds exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus. This highlights the potential of these compounds as alternatives to traditional antibiotics, particularly in light of rising antibiotic resistance .
Data Summary Table
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-16-11-9-14(10-12-16)13-20-17(7-4-8-18(20)21)15-5-2-1-3-6-15/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANVZKQWUNRLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














